2-cyclopropyl-1-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to an azetidine ring and a methoxypyridine group
Preparation Methods
The synthesis of 2-cyclopropyl-1-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring can be formed by reacting appropriate azetidinyl precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the benzimidazole and azetidine intermediates with the methoxypyridine group using suitable coupling agents and conditions.
Chemical Reactions Analysis
2-cyclopropyl-1-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the presence of the benzimidazole moiety.
Biological Studies: The compound is used in biological studies to understand its interaction with various enzymes and receptors.
Pharmacology: It is investigated for its potential therapeutic effects and mechanism of action in treating various diseases.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-9-8-14(10-21-18)20(25)23-11-15(12-23)24-17-5-3-2-4-16(17)22-19(24)13-6-7-13/h2-5,8-10,13,15H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBMRQWVHOFPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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